

An In-depth Technical Guide to Octan-4-amine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octan-4-amine

Cat. No.: B3213392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octan-4-amine, a secondary aliphatic amine, presents a simple yet important chemical scaffold. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic routes. Due to the limited availability of specific experimental data for **octan-4-amine**, this document primarily collates high-quality computed data and presents a representative experimental protocol for its synthesis. The information herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may be interested in this molecule for further investigation or as a synthetic intermediate.

Chemical Identity and Structure

Octan-4-amine, also known as 4-aminoctane, is an organic compound with the chemical formula C₈H₁₉N.^{[1][2][3][4]} Its structure features an eight-carbon aliphatic chain with an amino group attached to the fourth carbon atom. This positioning of the amine group classifies it as a secondary amine. The IUPAC name for this compound is **octan-4-amine**.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	octan-4-amine [1]
Synonyms	4-Aminooctane, 1-Propylpentylamine
CAS Number	1117-33-5 [1]
Molecular Formula	C ₈ H ₁₉ N [1] [2] [3] [4]
Canonical SMILES	CCCCC(CCC)N [1]
InChI	InChI=1S/C8H19N/c1-3-5-7-8(9)6-4-2/h8H,3-7,9H2,1-2H3 [1]
InChIKey	PSBKYMOPYHLAW-UHFFFAOYSA-N [1]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **octan-4-amine** are not extensively reported in the literature. Much of the available information is based on computational models. It is described as a colorless to pale yellow liquid with a characteristic amine-like odor.[\[4\]](#) It is expected to be soluble in organic solvents and have limited solubility in water due to its hydrophobic alkyl chain.[\[4\]](#)

Table 2: Computed Physicochemical Properties

Property	Value
Molecular Weight	129.24 g/mol [1] [2] [3] [4]
XLogP3-AA	2.4
Hydrogen Bond Donor Count	1 [1]
Hydrogen Bond Acceptor Count	1 [1]
Rotatable Bond Count	5 [1]
Topological Polar Surface Area	26.0 Å ² [1]
Complexity	52.5 [1]
Heavy Atom Count	9 [1]

Note: The properties listed in Table 2 are computationally derived and should be used as estimates. Experimental verification is recommended.

Synthesis and Characterization

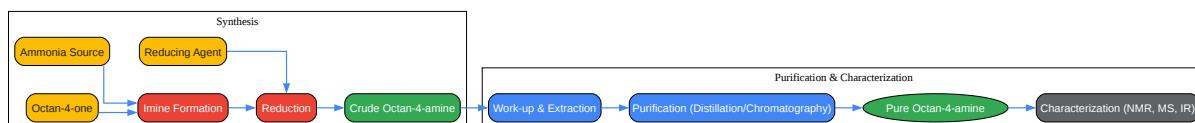
A specific, detailed experimental protocol for the synthesis of **octan-4-amine** is not readily available in published literature. However, a common and effective method for the synthesis of such secondary amines is the reductive amination of a corresponding ketone. In this case, octan-4-one would serve as the starting material.

Representative Experimental Protocol: Reductive Amination of Octan-4-one

Objective: To synthesize **octan-4-amine** from octan-4-one via reductive amination.

Materials:

- Octan-4-one
- Ammonia (or an ammonium salt like ammonium acetate)


- A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)
- An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Hydrochloric acid (for salt formation and purification, optional)
- Sodium hydroxide (for neutralization)
- Dichloromethane or other suitable organic solvent for extraction
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Methodology:

- **Imine Formation:** Dissolve octan-4-one in the chosen solvent (e.g., methanol). Add a molar excess of the ammonia source (e.g., ammonium acetate). Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Reduction:** Once imine formation is significant, add the reducing agent portion-wise to the reaction mixture. If using sodium cyanoborohydride or sodium triacetoxyborohydride, the reaction is typically carried out at room temperature. If catalytic hydrogenation is the chosen method, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a catalyst like palladium on carbon (Pd-C).
- **Work-up:** After the reaction is complete (as indicated by TLC or GC-MS), quench the reaction by carefully adding water. If the reaction was acidic, neutralize the mixture with a base (e.g., sodium hydroxide solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic extracts and wash with brine.
- **Purification:** Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude **octan-4-**

amine can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

- Characterization: The identity and purity of the synthesized **octan-4-amine** should be confirmed using analytical techniques such as:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
 - Mass Spectrometry (MS): To determine the molecular weight.
 - Infrared (IR) Spectroscopy: To identify the characteristic N-H stretches of the amine group.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and characterization of **Octan-4-amine**.

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information available regarding the biological activity or involvement of **octan-4-amine** in any signaling pathways. Simple aliphatic amines are generally not associated with high-affinity interactions with biological receptors unless they are part of a more complex pharmacophore. Any biological effects would likely be non-specific and related to their basicity and lipophilicity. Researchers investigating the biological effects of this compound would be exploring a novel area of study.

Safety and Handling

As with any amine, **octan-4-amine** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be a skin and eye irritant. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Octan-4-amine is a simple secondary amine with a well-defined chemical structure. While specific experimental data on its properties are limited, computational data provides useful estimates for its physicochemical characteristics. Its synthesis can be achieved through established methods like reductive amination. The lack of information on its biological activity presents an opportunity for novel research. This guide serves as a starting point for scientists and researchers, providing the essential information needed for the synthesis, handling, and further investigation of **octan-4-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Octanamine | C8H19N | CID 11073446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4R)-octan-4-amine | C8H19N | CID 93302824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octan-4-amine | 1117-33-5 | BAA11733 | Biosynth [biosynth.com]
- 4. Octan-4-amine | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octan-4-amine: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3213392#octan-4-amine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com